molecular formula C6H3ClFNO B581140 4-Chloro-6-fluoronicotinaldehyde CAS No. 1256824-38-0

4-Chloro-6-fluoronicotinaldehyde

Cat. No.: B581140
CAS No.: 1256824-38-0
M. Wt: 159.544
InChI Key: XMZOOEPMKPIEIQ-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoronicotinaldehyde (CAS: 1256824-38-0, molecular formula: C₆H₃ClFNO) is a halogen-substituted nicotinaldehyde derivative characterized by a pyridine ring with chlorine at position 4, fluorine at position 6, and an aldehyde group at position 2. It exists as a white crystalline powder with a purity of 95–97% and is widely used in pharmaceutical synthesis, agrochemical intermediates, and specialty chemical research . Its aldehyde group enables versatile reactivity in condensation, cyclization, and nucleophilic addition reactions, making it a critical building block for drug candidates and functional materials .

Properties

IUPAC Name

4-chloro-6-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZOOEPMKPIEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855863
Record name 4-Chloro-6-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256824-38-0
Record name 4-Chloro-6-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoronicotinaldehyde typically involves the halogenation of nicotinaldehyde. One common method is the direct chlorination and fluorination of nicotinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as thionyl chloride (SOCl2) for chlorination and a fluorinating agent like Selectfluor for fluorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by halogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large-scale reactors and precise control of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-fluoronicotinaldehyde is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoronicotinaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form covalent bonds with active sites on enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

4-Chloro-2-fluoronicotinaldehyde (CAS: 884004-48-2)
  • Structure : Chlorine at position 4, fluorine at position 2, aldehyde at position 3.
  • Purity : 98% .
  • This positional change impacts reactivity in cross-coupling reactions .
5-Chloro-2-fluoronicotinaldehyde (CAS: 882679-90-5)
  • Structure : Chlorine at position 5, fluorine at position 2.
  • Purity : 98% .
  • Key Differences : The chlorine at position 5 increases steric hindrance near the aldehyde, which may limit accessibility in nucleophilic substitutions. This compound is less commonly used in large-scale pharmaceutical synthesis .

Functional Group Modifications

2-Amino-4-chloronicotinaldehyde (CAS: 1060811-62-2)
  • Structure: Amino group at position 2, chlorine at position 4, aldehyde at position 3.
  • Similarity Score : 0.89 .
  • Key Differences: The amino group enhances solubility in polar solvents and provides a site for further functionalization (e.g., amidation). This derivative is preferred in antimalarial and antiviral drug research .
4-Chloro-6-methoxynicotinaldehyde (CAS: 1060806-50-9)
  • Structure : Methoxy group at position 6 instead of fluorine.
  • Purity : 95% .
  • Key Differences : The methoxy group is electron-donating, reducing the pyridine ring’s electrophilicity. This compound is utilized in fluorescent probes and materials science due to its stability under acidic conditions .

Halogen-Substituted Derivatives

Ethyl 4,6-dichloro-5-fluoronicotinate (CAS: 154012-17-6)
  • Structure : Ethyl ester at position 3, chlorine at positions 4 and 6, fluorine at position 4.
  • Similarity Score : 0.77 .
  • Key Differences : The ester group replaces the aldehyde, making it less reactive in nucleophilic additions but useful in prodrug synthesis. The additional chlorine enhances lipophilicity, favoring blood-brain barrier penetration .
Methyl 4-amino-6-chloro-5-fluoronicotinate (CAS: 2621932-27-0)
  • Structure: Methyl ester at position 3, amino at position 4, chlorine at position 6, fluorine at position 5.
  • Molecular Formula : C₇H₆ClFN₂O₂ .
  • Key Differences: The amino and ester groups make this compound a key intermediate in kinase inhibitor synthesis. Its reduced electrophilicity compared to the aldehyde derivative limits its use in condensation reactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Substituents Purity Key Applications
4-Chloro-6-fluoronicotinaldehyde 1256824-38-0 4-Cl, 6-F, 3-CHO 95–97% Pharmaceuticals, agrochemicals
4-Chloro-2-fluoronicotinaldehyde 884004-48-2 4-Cl, 2-F, 3-CHO 98% Cross-coupling reactions
2-Amino-4-chloronicotinaldehyde 1060811-62-2 2-NH₂, 4-Cl, 3-CHO N/A Antiviral drug intermediates
4-Chloro-6-methoxynicotinaldehyde 1060806-50-9 4-Cl, 6-OCH₃, 3-CHO 95% Fluorescent probes
Ethyl 4,6-dichloro-5-fluoronicotinate 154012-17-6 4,6-Cl, 5-F, 3-COOEt N/A Prodrug synthesis

Biological Activity

4-Chloro-6-fluoronicotinaldehyde (CAS Number: 1256824-38-0) is a compound belonging to the class of nicotinic acid derivatives. Its unique structure, featuring a pyridine ring substituted with chlorine and fluorine atoms, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₃ClFNO
  • Molecular Weight : 159.55 g/mol
  • Functional Groups : Aldehyde, Chlorine, Fluorine

The presence of halogen substituents enhances the compound's reactivity and biological interactions, making it a valuable candidate in medicinal chemistry and biochemistry.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. It can function as an enzyme inhibitor or activator , influencing various biochemical pathways. The compound's ability to form covalent bonds with active sites on enzymes or receptors modulates their activity, leading to significant biological outcomes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity :
    • The compound has shown potential against various bacterial strains, including E. coli and S. aureus. Its mechanism involves the formation of Schiff bases that exhibit significant inhibitory action against these pathogens .
  • Enzyme Inhibition :
    • Studies indicate that this compound acts as an inhibitor for specific enzymes involved in lipid metabolism, such as DGAT1 (diacylglycerol O-acyltransferase 1). This inhibition can lead to reduced triglyceride accumulation in rodent models .
  • Fluorescent Probes :
    • The compound serves as a precursor for synthesizing fluorescent probes used in studying biological processes, enhancing its utility in chemical biology.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against clinical isolates of E. coli and S. aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, suggesting significant potential for developing new antibacterial agents.

Case Study 2: Enzyme Inhibition and Lipid Metabolism

In a rodent model, the efficacy of this compound as a DGAT1 inhibitor was assessed through lipid tolerance tests (LTT). At a dose of 10 mg/kg, the compound reduced plasma triglyceride levels by approximately 50% after 20 hours post-administration . This study underscores the compound's potential in managing lipid-related disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Chloro-6-fluoronicotinic acidStructureInhibitor of lipid metabolism
4-Chloro-6-fluoronicotinalcoholStructurePotential antimicrobial agent
4-Chloro-6-fluoronicotinamideStructureAntioxidant properties

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